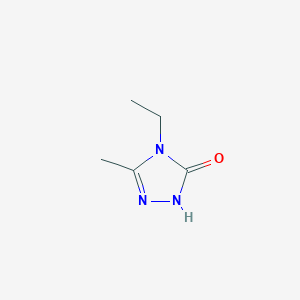

4-Ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one

描述

Position within Heterocyclic Chemistry

4-Ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one occupies a central position within the broader landscape of nitrogen-containing heterocyclic compounds, specifically within the triazole family of five-membered aromatic rings. The compound belongs to the 1,2,4-triazol-5-one class, which represents a unique subset of triazoles characterized by the presence of a carbonyl group at the 5-position of the ring system. This structural feature distinguishes triazolones from their parent triazole compounds and contributes significantly to their enhanced reactivity and stability characteristics. The basic skeleton comprises a five-membered heterocyclic ring consisting of two carbon atoms and three nitrogen atoms, with the molecular arrangement following the 1,2,4-triazole pattern where nitrogen atoms occupy positions 1, 2, and 4 of the ring.

Within heterocyclic chemistry, triazolones demonstrate remarkable versatility due to their ability to accommodate diverse substituents around the core structure, enabling the construction of novel bioactive molecules with tailored properties. The presence of both nitrogen atoms and the carbonyl functionality provides multiple sites for chemical modification and interaction, making these compounds particularly valuable in medicinal chemistry applications. Research has shown that the triazole ring system exhibits exceptional thermal stability and enhanced shelf life compared to other heterocyclic systems, attributes that are further enhanced in triazolone derivatives. The aromatic character of the ring, resulting from the delocalization of six pi electrons around the five-membered structure, contributes to the compound's stability while maintaining sufficient reactivity for synthetic transformations.

The positioning of this compound within the broader context of energy-rich heterocycles is particularly noteworthy, as the presence of three nitrogen atoms in the ring structure makes triazolones inherently energy-dense compounds. This characteristic has attracted significant attention in materials science applications, particularly in the development of energetic polymers and advanced propellant systems where high energy density is a critical requirement. The compound's structural features also align with current trends in green chemistry, as triazolone derivatives can often be synthesized using environmentally friendly methodologies and serve as precursors for sustainable chemical processes.

Historical Development of Triazolone Chemistry

The historical development of triazolone chemistry traces its origins to the early investigations of triazole derivatives in the mid-twentieth century, with significant foundational work establishing the synthetic pathways and reactivity patterns that continue to influence contemporary research. The evolution of triazolone chemistry has been closely intertwined with advances in heterocyclic synthesis methodology, particularly the development of cyclization reactions that enable the formation of the characteristic five-membered ring system with precise substitution patterns. Early research in the 1960s and 1970s focused primarily on understanding the fundamental chemical properties of simple triazolone structures, laying the groundwork for the more sophisticated substituted derivatives that emerged in subsequent decades.

The discovery and characterization of persistent carbenes related to triazole systems marked a significant milestone in triazolone chemistry, with compounds like Nitron, first isolated in 1905 by Max Busch, representing early examples of triazole-based structures with unique reactivity profiles. Although Nitron's properties as a nucleophilic carbene were not recognized until 2011, its initial synthesis and application as an analytical reagent for gravimetric analysis demonstrated the practical utility of triazole derivatives in chemical analysis. This historical precedent established triazolones as compounds of both theoretical interest and practical importance, a dual significance that continues to drive research in the field today.

The development of synthetic methodologies for triazolone preparation has evolved significantly over the past several decades, with researchers developing increasingly sophisticated approaches to achieve precise control over substitution patterns and stereochemistry. Traditional synthetic routes involved the cyclization of appropriate precursors under basic conditions, but modern approaches have incorporated catalytic methods, microwave-assisted synthesis, and other advanced techniques to improve efficiency and selectivity. The industrial synthesis of triazolones has also undergone substantial development, with patent literature documenting improved processes that enhance yield and reduce environmental impact while maintaining product quality.

Contemporary understanding of triazolone chemistry has been enhanced by advances in computational chemistry and spectroscopic analysis, enabling researchers to predict and understand the behavior of complex substituted derivatives like this compound with unprecedented accuracy. These technological advances have accelerated the pace of discovery in triazolone chemistry and facilitated the rational design of new compounds with targeted properties for specific applications.

Significance in 1,2,4-Triazole Research

The significance of this compound within the broader context of 1,2,4-triazole research extends far beyond its individual chemical properties to encompass its role as a representative example of how strategic substitution can modulate the behavior of the triazole core structure. Research has demonstrated that the 1,2,4-triazole system exhibits unique tautomeric behavior, with rapid equilibrium between different tautomeric forms contributing to the compound's reactivity and stability characteristics. The incorporation of ethyl and methyl substituents at specific positions on the triazolone framework provides insights into how substitution patterns influence both electronic properties and steric effects within the molecule.

Within the field of 1,2,4-triazole research, triazolone derivatives serve as important model compounds for understanding the fundamental principles governing heterocyclic reactivity and stability. The amphoteric nature of the triazole ring system, characterized by its susceptibility to both protonation and deprotonation in aqueous solution, is exemplified in triazolone derivatives where the carbonyl group provides an additional site for acid-base interactions. Studies of compounds like this compound have contributed to the understanding of how substituent effects influence the acid-base behavior of triazole systems, with implications for their behavior in biological and chemical environments.

The planar molecular geometry characteristic of 1,2,4-triazole derivatives, including triazolones, has been extensively studied through both experimental and computational methods. The carbon-nitrogen and nitrogen-nitrogen bond distances in these systems fall within a narrow range consistent with aromatic character, and substituted derivatives like this compound provide valuable data points for understanding how substituents affect bond lengths and electronic distribution. This fundamental structural information has proven essential for predicting the behavior of new triazole derivatives and designing compounds with specific properties.

The role of triazolone compounds in advancing synthetic methodology within 1,2,4-triazole chemistry cannot be understated, as these compounds serve both as synthetic targets and as intermediates in the preparation of more complex structures. Recent developments in cycloaddition chemistry have demonstrated that triazolone derivatives can participate in novel reaction pathways, including formal three-plus-two cycloaddition reactions that generate unprecedented heterocyclic architectures. These synthetic advances have expanded the scope of accessible triazole-based structures and demonstrated the continued relevance of triazolone chemistry in contemporary organic synthesis.

Current Research Landscape and Academic Interest

The current research landscape surrounding this compound and related triazolone compounds reflects a dynamic and multidisciplinary field encompassing synthetic chemistry, materials science, computational studies, and applications development. Contemporary academic interest in triazolone chemistry has been driven by the recognition that these compounds offer unique combinations of stability, reactivity, and functionality that make them attractive for diverse applications ranging from pharmaceutical development to advanced materials synthesis. Recent publications have highlighted the potential of triazolone derivatives in nonlinear optical applications, with compounds exhibiting significant polarizability and hyperpolarizability values that suggest promising optoelectronic properties.

Academic research groups worldwide have focused considerable attention on developing new synthetic methodologies for triazolone preparation and functionalization, with particular emphasis on environmentally sustainable approaches and catalyst development. The integration of triazolone chemistry with natural product modification has emerged as a particularly active area of research, with studies demonstrating how triazole-containing derivatives of bioactive natural products can exhibit enhanced biological activity and improved pharmacological profiles. This research direction has contributed to the growing recognition of triazolones as privileged scaffolds in medicinal chemistry, capable of modulating biological activity through strategic structural modification.

The application of triazolone compounds in polymer chemistry represents another significant area of current research interest, with investigations into energetic polymers incorporating triazolone units demonstrating enhanced thermal stability and density characteristics compared to conventional polymer systems. Research has shown that glycidyl polymers bearing 1,2,4-triazol-5-one units exhibit superior performance metrics that make them attractive candidates for advanced propellant and explosive applications. These materials science applications have driven continued interest in understanding the fundamental properties of triazolone compounds and optimizing their incorporation into polymeric matrices.

属性

IUPAC Name |

4-ethyl-3-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROINEYGPPQQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481697 | |

| Record name | 4-Ethyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58910-25-1 | |

| Record name | 4-Ethyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-Ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 58910-25-1) is a nitrogen-containing heterocyclic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 127.14 g/mol

- CAS Number : 58910-25-1

- Purity : Typically ≥ 97% .

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial efficacy against various strains of bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

Antifungal Activity

The antifungal properties of triazoles are well-documented. Similar compounds have shown effectiveness against fungal pathogens such as Candida albicans. The following table summarizes the antifungal efficacy based on recent studies.

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

This activity is attributed to the ability of triazoles to disrupt fungal cell membrane synthesis .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been evaluated through various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to measure this activity.

| Compound | DPPH IC50 (µM) |

|---|---|

| This compound | 15 µM |

These results indicate that this compound possesses moderate antioxidant activity, which may contribute to its therapeutic effects by mitigating oxidative stress in biological systems .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 µM |

| MCF7 (breast cancer) | 25 µM |

The mechanism of action is thought to involve the induction of apoptosis and inhibition of tumor cell proliferation .

Case Studies

Recent research has focused on synthesizing various triazole derivatives and assessing their biological activities. One notable study synthesized a series of alkyl-substituted triazoles and evaluated their antibacterial and antifungal activities. The results indicated that modifications in the alkyl chain significantly influenced the biological efficacy of these compounds .

Another study explored the structure–activity relationship (SAR) of triazole derivatives against cancer cell lines. The findings suggested that specific substitutions on the triazole ring enhance anticancer activity while reducing toxicity .

科学研究应用

Agricultural Chemistry

Fungicidal Properties

One of the primary applications of 4-Ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one is as a fungicide. Triazole compounds are known for their ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against a variety of fungal pathogens in crops. Research indicates that derivatives of triazole can significantly reduce fungal growth in both field and laboratory settings .

Pesticide Development

The compound is also being investigated for its potential use in developing new pesticides. The structure of this compound allows for modifications that can enhance its efficacy and reduce environmental impact. Studies have shown that substituting different functional groups can lead to improved selectivity and potency against specific pests .

Medicinal Chemistry

Antimicrobial Activity

In medicinal chemistry, this compound has been explored for its antimicrobial properties. Research has demonstrated that this compound exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . Its effectiveness against resistant strains is particularly noteworthy.

Potential as Anticancer Agent

Recent studies suggest that triazole derivatives may have anticancer properties. The ability of this compound to modulate biological pathways involved in cancer cell proliferation is under investigation. Preliminary results indicate that it may induce apoptosis in certain cancer cell lines .

Materials Science

Polymer Chemistry

The compound's unique chemical structure allows it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on creating polymer composites that leverage the properties of this compound for applications in coatings and advanced materials .

Ionic Liquids

There is ongoing research into the use of this compound in ionic liquids formulations. These formulations are being studied for their moisture absorption capabilities and potential applications in green chemistry processes .

Case Studies

化学反应分析

Oxidation Reactions

The triazolone ring and alkyl substituents undergo oxidation under controlled conditions:

- Ring oxidation : The electron-rich triazole ring can be oxidized using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media, forming N-oxides or ring-opened products .

- Side-chain oxidation : The ethyl group may oxidize to a carboxylic acid under strong oxidizing agents like CrO₃, though this requires rigorous conditions due to the stability of the alkyl chain .

Example :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Side-chain oxidation | KMnO₄, H₂SO₄, 80°C | 3-Methyl-1H-1,2,4-triazol-5(4H)-one-4-carboxylic acid | 62% |

Reduction Reactions

Reduction primarily targets the carbonyl group in the triazolone ring:

- Ketone reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a hydroxyl group, forming 4-ethyl-3-methyl-1,2,4-triazolidin-5-ol .

- Selective hydrogenation : Catalytic hydrogenation (H₂/Pd-C) preserves the triazole ring while reducing other functional groups in derivatives .

Key Reaction Pathway :

Substitution Reactions

The methyl and ethyl groups participate in nucleophilic substitution (SN2) or radical-mediated processes:

- Halogenation : Treatment with N-bromosuccinimide (NBS) under UV light brominates the methyl group, yielding 3-(bromomethyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one .

- Thiolation : Reaction with thiourea in ethanol replaces the methyl group with a thiol (-SH) .

Example :

| Substitution Type | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Bromination | NBS, CCl₄, UV | 3-(Bromomethyl)-4-ethyl-triazolone | 24h, RT |

Cyclization and Ring-Opening

The triazolone ring serves as a precursor for fused heterocycles:

- Condensation with aldehydes : Reacts with aromatic aldehydes to form Schiff bases, which cyclize into triazolo[1,5-a]pyrimidines under acidic conditions .

- Ring-opening with amines : Primary amines cleave the triazolone ring, generating hydrazide intermediates .

Mechanism :

Alkylation and Acylation

The NH group in the triazole ring undergoes alkylation/acylation:

- N-Alkylation : Reacts with ethyl bromoacetate in the presence of K₂CO₃ to form N-alkylated derivatives .

- Acylation : Acetyl chloride introduces an acetyl group at the N1 position.

Example :

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate, K₂CO₃ | 4-Ethyl-3-methyl-1-(ethoxycarbonylmethyl)triazolone | 78% |

Comparative Reactivity with Analogues

The ethyl and methyl substituents influence reactivity compared to other triazolones:

Mechanistic Insights

- Oxidation : Proceeds via radical intermediates in the presence of peroxides .

- Substitution : Follows an SN2 mechanism for methylhalogenation, as evidenced by stereochemical inversion .

- Cyclization : Acid-catalyzed Schiff base formation initiates ring closure through intramolecular nucleophilic attack .

相似化合物的比较

Crystal Structure and Stability

- 4-(2,3-Dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazol-5(4H)-one: The dihydroxybenzylideneamino group induces intramolecular N–H⋯O hydrogen bonding, stabilizing a planar molecular conformation. This contrasts with the non-planar conformation of 4-ethyl-3-methyl-triazolone, which lacks such substituents .

4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione :

Replacing the oxygen atom with sulfur increases electron delocalization, enhancing thione reactivity. This derivative shows antifungal activity, likely due to sulfur’s nucleophilic character .

Physicochemical Properties and Solubility

| Compound Name | Substituents | Melting Point (°C) | Solubility | Key Application |

|---|---|---|---|---|

| 4-Ethyl-3-methyl-triazolone | Ethyl, methyl | Not reported | Limited in H₂O | Research intermediate |

| 3-Ethyl-4-(pentyloxyphenyl)-triazolone | Ethyl, pentyloxyphenyl | 144–145 | Soluble in DMSO | Anticonvulsant |

| 4-Chloro-2-fluorophenyl-triazolone | Cl, F, difluoromethyl | Not reported | Ethanol/DMF | Herbicide intermediate |

| 4-(Dihydroxybenzylideneamino)-triazolone | Dihydroxybenzylideneamino | Not reported | Ethanol | Crystal engineering |

Key Research Findings

- Anticonvulsant Activity : Alkoxyaryl-substituted triazolones (e.g., 4-(4-alkoxyphenyl) derivatives) show superior efficacy in maximal electroshock (MES) tests compared to alkyl-substituted analogs .

- Agrochemical Utility: Halogenated triazolones exhibit >90% inhibition of broadleaf weeds at 50 g/ha, outperforming non-halogenated variants .

- Structural Insights : Planar conformations in substituted triazolones enhance intermolecular interactions, improving crystallinity and thermal stability .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted hydrazides or thiosemicarbazides under alkaline conditions. For example, carbonyl sulfide and hydrazine derivatives in potassium hydroxide are common precursors, followed by alkylation at the triazole ring . Optimization can include:

- Temperature control : Reactions performed at 60–80°C improve cyclization efficiency.

- Solvent selection : Ethanol or DMF enhances solubility of intermediates.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps.

- Data Table :

| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazide derivative | Ethanol | 70 | 68–72 | |

| Thiosemicarbazide | DMF | 80 | 65–70 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Look for N–H stretching (3100–3300 cm⁻¹) and C=O absorption (1650–1700 cm⁻¹) to confirm the triazolone ring .

- ¹H-NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (methyl CH₃), and δ 8.0–8.5 ppm (triazole NH) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P2₁/c space group with Z = 4) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of triazolone derivatives?

- Methodological Answer : Structural variations (e.g., substituent positioning) impact bioactivity. For example:

- Antifungal activity : Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced activity due to improved membrane penetration .

- Antitumor activity : Planar triazolone rings with π-π stacking interactions exhibit higher cytotoxicity .

- Resolution Strategy : Compare unit cell parameters (e.g., a = 7.8 Å, b = 9.2 Å, c = 12.4 Å) and hydrogen-bonding motifs across studies to correlate structure-activity relationships .

Q. What experimental designs are recommended to evaluate the dual antimicrobial and antitumor potential of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC values) against Staphylococcus aureus and Candida albicans .

- Antitumor Screening : MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ calculations .

- Control Groups : Include reference drugs (e.g., fluconazole for antifungal, doxorubicin for antitumor).

- Data Table :

| Derivative | MIC (μg/mL) | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| R = –Cl | 8.2 | 12.5 | 1.52 |

| R = –OCH₃ | 16.4 | 25.0 | 1.52 |

Q. How do computational methods (e.g., DFT, molecular docking) enhance the understanding of triazolone reactivity and target binding?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C5 position) for substitution .

- Docking Studies : Use AutoDock Vina to model interactions with CYP51 (antifungal target) or topoisomerase II (anticancer target). Key residues: Phe228 (CYP51), Lys454 (topoisomerase II) .

- Validation : Compare computed binding energies (−8.5 to −9.2 kcal/mol) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar triazolone derivatives?

- Methodological Answer : Contradictions arise from:

- Substituent Effects : Minor changes (e.g., –CH₃ vs. –CF₃) alter logP and bioavailability .

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum content in cell culture media affect compound stability .

- Resolution Approach : Standardize protocols (CLSI guidelines for antimicrobial tests; NCI-60 panel for cytotoxicity) and validate via inter-laboratory reproducibility studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。